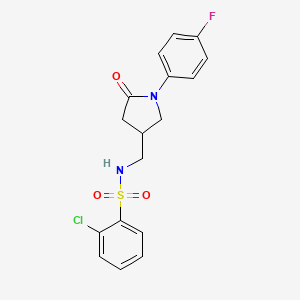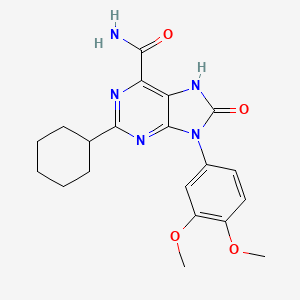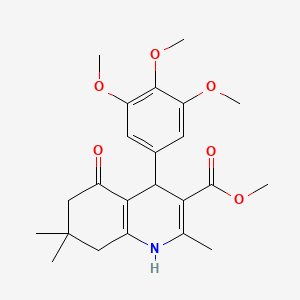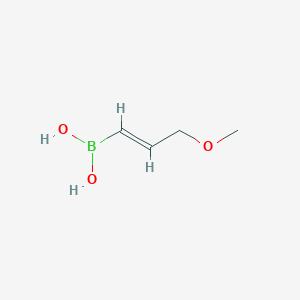![molecular formula C21H14FN3O4S B2615393 1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886175-18-4](/img/structure/B2615393.png)
1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H14FN3O4S and its molecular weight is 423.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds containing a 1,3,4-thiadiazole moiety, like “1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, have been found to exhibit a wide range of biological activities . They are often associated with antimicrobial, antifungal, and anticancer activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.
Mode of Action
The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, compounds containing this moiety, like “this compound”, may have the ability to disrupt processes related to DNA replication . This could potentially inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Given its potential to disrupt DNA replication, it could affect various cellular processes, including cell division and protein synthesis .
Result of Action
The molecular and cellular effects of “this compound” would be closely related to its mode of action and the biochemical pathways it affects. If it indeed disrupts DNA replication, it could lead to cell death or inhibit cell growth .
Análisis Bioquímico
Biochemical Properties
1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including protein kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the replication of bacterial and cancer cells . Additionally, it has been observed to bind with specific receptors, influencing cellular responses and metabolic activities.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with DNA replication machinery results in cytotoxic effects on both bacterial and cancer cells, making it a potential candidate for antimicrobial and anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and thereby disrupting cellular signaling pathways . The compound’s thiadiazole ring interacts with DNA, leading to the inhibition of DNA replication and transcription processes . These interactions result in changes in gene expression and cellular function, contributing to its cytotoxic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism . Post-translational modifications and targeting signals play a role in its subcellular distribution, ensuring its precise localization within the cell .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O4S/c1-10-23-24-21(30-10)25-17(11-4-3-5-12(22)8-11)16-18(26)14-7-6-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPBFTTWGRDSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2615317.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)


![methyl 3-(2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2615322.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2615323.png)


![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B2615326.png)

![6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2615329.png)
![2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]-](/img/structure/B2615333.png)
